molecular formula C6H11ClN2O B2398533 2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride CAS No. 2138032-33-2

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride

Cat. No.: B2398533
CAS No.: 2138032-33-2
M. Wt: 162.62
InChI Key: KPFJHDLVXSGFHU-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the ethanamine group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the metal-free synthesis using oxone as an oxidizing agent in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using efficient and cost-effective catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally benign methods, such as metal-free synthesis, is also being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the ethanamine moiety .

Scientific Research Applications

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar ring structure.

    5-Methylisoxazole: A derivative with a methyl group at the 5-position.

    Ethanamine: A simple amine with a similar functional group.

Uniqueness

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride is unique due to the combination of the isoxazole ring and the ethanamine group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-5-6(2-3-7)4-8-9-5;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJHDLVXSGFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138032-33-2
Record name 2-(5-methyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride
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